molecular formula C21H17N5OS B2915845 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034383-99-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2915845
CAS No.: 2034383-99-6
M. Wt: 387.46
InChI Key: BBESFPBWBFPGNH-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring a dihydroimidazo[2,1-b]thiazole moiety linked to a phenyl ring and a 3-(1H-pyrazol-1-yl)benzamide group. The dihydroimidazothiazole core is associated with metabolic stability and binding affinity, while the pyrazole substituent may influence solubility and target selectivity.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(15-5-3-6-16(13-15)26-10-4-9-22-26)23-18-8-2-1-7-17(18)19-14-25-11-12-28-21(25)24-19/h1-10,13-14H,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESFPBWBFPGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H17N5SC_{19}H_{17}N_{5}S and a molecular weight of approximately 357.43 g/mol. Its structure comprises multiple heterocyclic components, specifically imidazo[2,1-b]thiazole and pyrazole moieties, which are known for their significant biological activities.

The exact mechanism of action for this compound remains under investigation. However, compounds derived from imidazo[2,1-b]thiazole are recognized for their ability to inhibit various biological targets related to cancer and inflammation. The compound's potential interactions with kinase pathways have been noted, suggesting it may act as a kinase inhibitor.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that similar compounds effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. A study highlighted the efficacy of imidazo[2,1-b]thiazole derivatives against FLT3-dependent acute myeloid leukemia (AML) cells with IC50 values ranging from 0.5 to 5 µM .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities:

  • Mechanism : These activities are often attributed to their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been linked to anti-inflammatory effects:

  • Biochemical Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Case Studies

A recent study synthesized and evaluated a series of imidazo[2,1-b]thiazole derivatives for their biological activity. Among these compounds, several demonstrated significant anticancer activity against specific cell lines while exhibiting low toxicity towards normal human cells .

CompoundCell LineIC50 (µM)Notes
Compound AMV4-11 (AML)0.8High potency
Compound BHeLa (Cervical Cancer)>10Low activity

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. The formation of protonated salts has been observed in NMR studies, indicating potential solubility benefits in physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds sharing the dihydroimidazothiazole-phenyl-benzamide core exhibit variations in substituents, which critically impact their physicochemical and biological properties. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight Structural Features
Target Compound 3-(1H-pyrazol-1-yl)benzamide C₂₁H₁₇N₅OS 387.45 g/mol Pyrazole enhances polarity; dihydroimidazothiazole improves metabolic stability .
SRT1720 Quinoxaline carboxamide, piperazine C₂₆H₂₅N₇O₂S 523.61 g/mol Piperazine increases solubility; quinoxaline confers SIRT1 selectivity .
CHEMBL1988076 Benzamide, 2-methylanilino-pyrimidine C₂₇H₂₁N₇OS 515.57 g/mol Pyrimidine and thiazole enhance LRRK2 binding .
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide 4-(dimethylsulfamoyl)benzamide C₂₁H₂₀N₄O₃S₂ 440.53 g/mol Sulfamoyl group improves aqueous solubility .
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Dioxoisoindolinyl acetamide C₂₁H₁₆N₄O₃S 404.44 g/mol Polar dioxoisoindolinyl may reduce membrane permeability .

Physicochemical Properties

  • LogP (Predicted) : The target compound’s pyrazole group lowers hydrophobicity (estimated LogP = 2.8) compared to SRT1720 (LogP = 3.5) and CHEMBL1988076 (LogP = 4.1), favoring improved solubility .
  • Molecular Weight : At 387.45 g/mol, the target compound adheres to Lipinski’s rule (<500 g/mol), unlike SRT1720 (523.61 g/mol), which may face bioavailability challenges .
  • Polar Surface Area (PSA) : The pyrazole and benzamide groups increase PSA (~90 Ų), suggesting moderate blood-brain barrier penetration, unlike sulfamoyl derivatives (PSA > 100 Ų) .

Pharmacokinetic Considerations

  • Metabolic Stability : The dihydroimidazothiazole core resists oxidative metabolism, as seen in SRT1720’s in vivo half-life (>6 hours) .
  • CYP Inhibition : Pyrazole-containing compounds often exhibit lower CYP3A4 inhibition than aryl sulfonamides (e.g., T0901317), reducing drug-drug interaction risks .

Q & A

Q. Table 1: Synthesis Yield Comparison

StepSolventCatalystYield (%)Reference
Imidazothiazole formationDMFK₂CO₃45
Benzamide couplingCH₃CNEDC/HOBt38

How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Level: Advanced
Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. Methodological considerations:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain diffraction-quality crystals .
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are industry standards. SHELXPRO interfaces with macromolecular datasets, enabling high-resolution refinement even for small molecules .
  • Data interpretation : Prioritize resolving disorder in the dihydroimidazothiazole ring using restraints and constraints during refinement .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Level: Basic
Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and confirms pyrazole-thiazole connectivity via coupling patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 435.12 for C₂₂H₁₈N₄OS) .

What strategies mitigate discrepancies in biological activity data across assay conditions?

Level: Advanced
Answer:
Variability in IC₅₀ values often arises from solvent effects or metabolic instability. Solutions include:

  • Solvent standardization : Use DMSO at ≤0.1% to avoid cytotoxicity .
  • Metabolic stability assays : Incubate with liver microsomes to identify labile sites (e.g., pyrazole ring oxidation) .
  • Data normalization : Include positive controls (e.g., SRT1720 for sirtuin studies) to calibrate activity measurements .

How does the dihydroimidazothiazole moiety influence physicochemical properties?

Level: Basic
Answer:
The moiety contributes to:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-thiazole analogs, enhancing membrane permeability .
  • Acid-base behavior : The thiazole nitrogen (pKa ~5.2) allows pH-dependent solubility (soluble in acidic buffers) .
  • Thermal stability : Decomposition above 200°C, requiring storage at 2–8°C .

What computational methods predict binding affinity to kinase targets?

Level: Advanced
Answer:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 3FRO) to model interactions with the ATP-binding pocket. Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge region .
  • MD simulations : AMBER or GROMACS (50 ns trajectories) assess conformational stability of the imidazothiazole ring in hydrophobic pockets .
  • QSAR models : Train on analogs with known IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups on pyrazole enhance affinity) .

How can researchers address conflicting synthetic protocols for analogous compounds?

Level: Advanced
Answer:
Discrepancies in reaction conditions (e.g., solvent, catalyst) require systematic testing:

  • Solvent screening : Compare DMF (polar aprotic) vs. THF (low polarity) for coupling efficiency .
  • Catalyst optimization : Test EDC vs. DCC for amide bond formation, monitoring by TLC .
  • Scale-up adjustments : Pilot reactions (10 mg scale) precede larger syntheses to minimize reagent waste .

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